REACTION_CXSMILES
|
Cl[C:2]1[N:3]=[N:4][C:5]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[C:11]=2[F:17])=[CH:6][C:7]=1[C:8]#[N:9].O.[NH2:19][NH2:20]>C(O)C>[F:17][C:11]1[C:12]([F:16])=[CH:13][CH:14]=[CH:15][C:10]=1[C:5]1[CH:6]=[C:7]2[C:8]([NH2:9])=[N:4][NH:3][C:2]2=[N:19][N:20]=1 |f:1.2|
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Name
|
|
Quantity
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2.82 g
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Type
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reactant
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Smiles
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ClC=1N=NC(=CC1C#N)C1=C(C(=CC=C1)F)F
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Name
|
|
Quantity
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1.25 mL
|
Type
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reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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The mixture was cooled
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Type
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CUSTOM
|
Details
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evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with water
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Type
|
FILTRATION
|
Details
|
the solid was filtered off
|
Type
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CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1F)C=1C=C2C(=NN1)NN=C2N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |